molecular formula C23H49O12P B1193057 m-PEG9-phosphonic acid ethyl ester

m-PEG9-phosphonic acid ethyl ester

Cat. No.: B1193057
M. Wt: 548.6 g/mol
InChI Key: KIIVVGDYMUAQDM-UHFFFAOYSA-N
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Description

m-PEG9-phosphonic acid ethyl ester is a PEG Linker.

Properties

Molecular Formula

C23H49O12P

Molecular Weight

548.6 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane

InChI

InChI=1S/C23H49O12P/c1-4-34-36(24,35-5-2)23-22-33-21-20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-3/h4-23H2,1-3H3

InChI Key

KIIVVGDYMUAQDM-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG9-phosphonic acid ethyl ester

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process begins with the nucleophilic attack of a PEG9-methoxy alcohol on triethyl phosphite (IV), forming a mixed phosphite intermediate (II). Subsequent thermal rearrangement at 80–160°C induces cleavage of the P–O bond, yielding the phosphonic acid ethyl ester. The overall reaction is summarized as:

PEG9-OCH3+P(OEt)3Base, ΔPEG9-PO(OEt)2+EtO+Byproducts\text{PEG}9\text{-OCH}3 + \text{P(OEt)}3 \xrightarrow{\text{Base, Δ}} \text{PEG}9\text{-PO(OEt)}_2 + \text{EtO}^- + \text{Byproducts}

Key parameters include:

  • Temperature : 120–140°C optimal for minimizing side reactions.

  • Catalyst : Alkali metal iodides (e.g., 0.1–5 mol% LiI) accelerate rearrangement.

  • Solvent : Solvent-free conditions preferred to avoid PEG chain degradation.

Table 1: Representative Reaction Conditions from Patent Literature

ComponentQuantity/RangeRole
Triethyl phosphite2 mol equivPhosphonylation agent
PEG9-methoxy alcohol1 mol equivNucleophile
Potassium tert-butoxide20–100 mol%Base (neutralizes H+ byproducts)
Lithium iodide0.1–5 mol%Rearrangement catalyst
Reaction time3–10 hoursCompleteness monitored by NMR

Direct Esterification of m-PEG9-Phosphonic Acid

An alternative route involves esterifying m-PEG9-phosphonic acid (CAS 2055016-25-4) with ethanol under acidic or enzymatic conditions. While less common industrially, this method offers higher purity for research-grade material.

Acid-Catalyzed Esterification

Using a Dean-Stark apparatus, the phosphonic acid is refluxed with excess ethanol in toluene, with p-toluenesulfonic acid (pTSA) as a catalyst:

PEG9-PO(OH)2+2EtOHpTSA, ΔPEG9-PO(OEt)2+2H2O\text{PEG}9\text{-PO(OH)}2 + 2\text{EtOH} \xrightarrow{\text{pTSA, Δ}} \text{PEG}9\text{-PO(OEt)}2 + 2\text{H}_2\text{O}

Optimization Notes :

  • Water Removal : Azeotropic distillation critical for driving equilibrium toward ester formation.

  • Yield : Typically 70–85% due to steric hindrance from the PEG chain.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (30–40°C, solvent-free). This method avoids high temperatures that could degrade the PEG backbone but requires longer reaction times (48–72 hours).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. A patented one-pot method combines PEG9-methoxy chloride with triethyl phosphite in the presence of NaHCO₃:

PEG9-OCH2Cl+P(OEt)3NaHCO3PEG9-PO(OEt)2+EtCl+CO2\text{PEG}9\text{-OCH}2\text{Cl} + \text{P(OEt)}3 \xrightarrow{\text{NaHCO}3} \text{PEG}9\text{-PO(OEt)}2 + \text{EtCl} + \text{CO}_2

Advantages :

  • No Intermediate Isolation : Direct conversion reduces processing time.

  • Byproduct Management : EtCl and CO₂ are gaseous, simplifying purification.

Table 2: Industrial Process Metrics

ParameterLaboratory ScaleIndustrial Scale
Batch size0.1–1 kg50–500 kg
Yield65–75%80–90%
Purity (HPLC)>95%>98%
Key impurityUnreacted PEG9 alcoholDiethyl phosphate

Purification and Characterization

Crude product purification typically involves:

  • Distillation : Remove excess triethyl phosphite at 120°C/15 mbar.

  • Crystallization : From ethyl acetate/hexane mixtures to recover crystalline product.

  • Chromatography : Size-exclusion chromatography (SEC) for analytical-grade material.

Critical Quality Attributes :

  • Ethyl Ester Content : Quantified via 31P^{31}\text{P}-NMR (δ = 18–20 ppm).

  • PEG Chain Integrity : GPC analysis to confirm polydispersity index (PDI) <1.1.

Challenges and Mitigation Strategies

PEG Chain Degradation

Prolonged heating above 140°C induces ether bond cleavage. Mitigation includes:

  • Inert Atmosphere : N₂ or Ar sparging reduces oxidative degradation.

  • Short Reaction Times : Optimized catalysts (e.g., LiI) reduce required duration.

Phosphonic Acid Diethyl Ester Hydrolysis

Trace moisture hydrolyzes the ester to phosphonic acid. Storage recommendations:

  • Desiccants : 3Å molecular sieves in packaging.

  • Low-Temperature Storage : -20°C under N₂.

Emerging Methods

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30–60 minutes) reduces reaction time by 50% compared to conventional heating, with comparable yields (78–82%).

Continuous Flow Chemistry

Microreactor systems enable precise temperature control and faster mixing, improving consistency for GMP production.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Phosphite Alkylation80–9098High120–150
Acid-Catalyzed Esterif.70–8595Moderate200–250
Enzymatic Esterif.60–7590Low300–400

Q & A

Q. What is the role of the PEG9 chain in m-PEG9-phosphonic acid ethyl ester, and how does it influence water solubility?

The PEG9 chain is a hydrophilic linker that enhances solubility in aqueous media. Longer PEG chains (e.g., PEG9) exhibit better solubility compared to shorter chains due to increased hydrogen bonding with water molecules. To quantify solubility, researchers can use dynamic light scattering (DLS) to assess hydrodynamic radius or conduct turbidity assays in phosphate-buffered saline (PBS) at varying concentrations (e.g., 0.1–10 mM). Comparative studies with PEG3 or PEG5 analogs can further validate chain-length effects .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) confirms the phosphonic acid ethyl ester group and PEG chain connectivity. Mass spectrometry (MS), particularly MALDI-TOF, verifies molecular weight accuracy. Cross-referencing with commercial reagent-grade standards (e.g., CAS 2055016-25-4) ensures consistency .

Q. How does the phosphonic acid ethyl ester group impact the compound’s reactivity in bioconjugation?

The phosphonic acid ethyl ester group provides a stable yet modifiable moiety for metal chelation or covalent bonding. For instance, ester hydrolysis under alkaline conditions (pH 8–10) generates a reactive phosphonic acid group for coordinating metal oxides. Researchers should monitor hydrolysis kinetics via ³¹P NMR or conduct titration experiments to optimize reaction conditions for specific applications (e.g., nanoparticle functionalization) .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis of the phosphonic acid ethyl ester group in aqueous solutions?

Hydrolysis rates depend on pH, temperature, and ionic strength. To stabilize the ester group:

  • Use buffered solutions at pH 5–6 (e.g., citrate buffer) to minimize alkaline hydrolysis.
  • Conduct accelerated stability studies (40–60°C) to model shelf-life and identify degradation products via LC-MS.
  • Introduce steric hindrance by modifying the ethyl ester with bulkier alkyl groups, though this may alter solubility .

Q. How can researchers optimize the conjugation efficiency of this compound to biomolecules (e.g., peptides or antibodies)?

  • Stoichiometry control : Use a 1.5–2:1 molar excess of the PEG linker to the target biomolecule to account for competing hydrolysis.
  • Reaction monitoring : Employ size-exclusion chromatography (SEC) or fluorescence tagging (if applicable) to track conjugation progress.
  • Post-conjugation purification : Dialysis (10 kDa MWCO) or centrifugal filtration removes unreacted linker. Validate efficiency via SDS-PAGE or HPLC .

Q. How to resolve contradictions in solubility data reported across studies?

Discrepancies often arise from variations in solvent systems (e.g., deionized water vs. PBS), temperature (4°C vs. 25°C), or impurities. To standardize protocols:

  • Replicate experiments using identical buffer compositions and purity grades.
  • Characterize lot-to-lot variability using NMR and HPLC.
  • Report detailed methodological parameters (e.g., sonication time, agitation speed) to ensure reproducibility .

Q. What are the implications of PEG chain flexibility on the compound’s performance in drug delivery systems?

The PEG9 chain’s conformational flexibility affects pharmacokinetics and payload release. To study this:

  • Use small-angle X-ray scattering (SAXS) to analyze chain conformation in solution.
  • Compare in vivo circulation half-lives of PEG9-linked drugs against shorter/longer PEG variants in murine models.
  • Model steric effects using molecular dynamics simulations .

Methodological Notes

  • Data Validation : Cross-check spectral data (NMR/MS) with peer-reviewed databases like NIST Chemistry WebBook to confirm assignments .
  • Ethical Compliance : Adhere to institutional guidelines for handling reactive esters and PEG-based compounds, particularly in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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m-PEG9-phosphonic acid ethyl ester
Reactant of Route 2
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m-PEG9-phosphonic acid ethyl ester

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